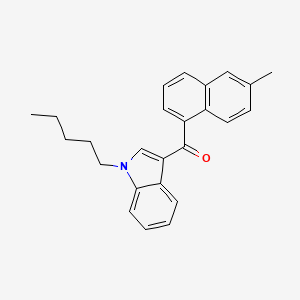
(6-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JWH 122 6-メチルナフチル異性体: は、ナフトイルインドールファミリーに属する合成カンナビノイドです。構造的にはJWH 122に似ていますが、ナフチル環上のメチル基の位置が異なります。 この化合物は、さまざまなハーブ製品で確認されており、カンナビノイド受容体CB1とCB2に対する高い親和性で知られています .
準備方法
合成ルートと反応条件: JWH 122 6-メチルナフチル異性体の合成には、6-メチルナフタレンと1-ペンチル-1H-インドール-3-カルボン酸クロリドの反応が含まれます。反応は通常、ジクロロメタンなどの有機溶媒中でトリエチルアミンなどの塩基の存在下で行われます。 生成物はその後、カラムクロマトグラフィーを用いて精製されます .
工業的製造方法: JWH 122 6-メチルナフチル異性体の工業的製造は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスでは、自動反応器と連続フローシステムを使用して、品質と収量の一貫性を確保します。 最終製品は、取り扱いと保管を容易にするために、しばしばメタノール溶液として配合されます .
化学反応の分析
反応の種類:
酸化: JWH 122 6-メチルナフチル異性体は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて、酸化反応を起こす可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を用いて行うことができます。
一般的な試薬と条件:
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: 乾燥エーテル中での水素化リチウムアルミニウム。
主要な生成物:
酸化: ナフトキノンの生成。
還元: 還元されたインドール誘導体の生成。
置換: N-アルキル化インドール誘導体の生成.
科学研究における用途
化学: JWH 122 6-メチルナフチル異性体は、分析化学において、法医学および毒性学的研究における合成カンナビノイドの同定と定量化のための標準物質として使用されています .
生物学: 生物的研究では、この化合物は、合成カンナビノイドがカンナビノイド受容体とその関連するシグナル伝達経路に及ぼす影響を研究するために使用されています .
医学: 医療用途として承認されていませんが、JWH 122 6-メチルナフチル異性体は、前臨床試験で、合成カンナビノイドの潜在的な治療用途を調査するために使用されています .
科学的研究の応用
Chemistry: JWH 122 6-methylnaphthyl isomer is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies .
Biology: In biological research, this compound is used to study the effects of synthetic cannabinoids on cannabinoid receptors and their associated signaling pathways .
Medicine: Although not approved for medical use, JWH 122 6-methylnaphthyl isomer is used in preclinical studies to investigate potential therapeutic applications of synthetic cannabinoids .
Industry: In the industrial sector, this compound is used in the development of new synthetic cannabinoids and related products .
作用機序
JWH 122 6-メチルナフチル異性体は、カンナビノイド受容体CB1とCB2に結合することによってその効果を発揮します。CB1に対する結合親和性はCB2よりも高く、Gタンパク質共役受容体シグナル伝達経路の活性化につながります。 この活性化は、神経伝達物質の放出の調節や細胞シグナル伝達カスケードの改変など、さまざまな生理学的効果をもたらします .
類似化合物の比較
類似化合物:
JWH 122: メチル基が4位にある親化合物。
JWH 210: 構造は似ていますが、アルキル鎖の長さが異なる合成カンナビノイド。
JWH 081: ナフチル環の置換パターンが異なる関連化合物.
ユニークさ: JWH 122 6-メチルナフチル異性体は、ナフチル環上のメチル基の位置が独特であるため、カンナビノイド受容体に対する結合親和性と選択性に影響を与えます。 この位置異性体は、他の類似化合物と比較して、薬理学的および毒性学的な特性の違いにつながる可能性があります .
類似化合物との比較
JWH 122: The parent compound with the methyl group at the 4-position.
JWH 210: Another synthetic cannabinoid with a similar structure but different alkyl chain length.
JWH 081: A related compound with a different substitution pattern on the naphthyl ring.
Uniqueness: JWH 122 6-methylnaphthyl isomer is unique due to the position of the methyl group on the naphthyl ring, which affects its binding affinity and selectivity for cannabinoid receptors. This positional isomerism can lead to differences in pharmacological and toxicological properties compared to other similar compounds .
生物活性
(6-Methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, often referred to as a synthetic cannabinoid, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound belongs to the class of synthetic cannabinoids, characterized by its unique structural features that include a naphthalene moiety and an indole ring. This structure is crucial for its interaction with cannabinoid receptors in the body.
| Property | Value |
|---|---|
| Molecular Formula | C25H25NO |
| Molecular Weight | 355.47 g/mol |
| IUPAC Name | This compound |
Cannabinoid Receptor Interaction
The primary mechanism of action for this compound is its binding affinity for cannabinoid receptors, specifically CB1 and CB2. These receptors are integral to the endocannabinoid system, which regulates various physiological processes including pain sensation, mood, and appetite.
- CB1 Receptors : Predominantly found in the central nervous system, activation of CB1 receptors is associated with psychoactive effects.
- CB2 Receptors : More prevalent in the immune system, these receptors are involved in anti-inflammatory responses.
Studies have shown that synthetic cannabinoids like this compound exhibit high affinity for these receptors, leading to significant biological effects such as analgesia and modulation of immune responses .
Pharmacological Effects
Research indicates several potential pharmacological effects of this compound:
- Antioxidant Activity : Preliminary studies suggest that it may neutralize free radicals, thereby reducing oxidative stress.
- Anticancer Properties : In vitro studies have shown cytotoxic effects against various tumor cell lines, indicating potential applications in cancer therapy.
- Neurological Effects : Its structural similarity to known psychoactive substances suggests possible interactions with neurotransmitter systems, which could influence mood and cognitive functions .
Case Study 1: Detection and Quantification
A validated method for detecting this compound in biological samples was developed using HPLC coupled with mass spectrometry. In subjects who consumed this compound, serum concentrations reached approximately 10 ng/ml within three hours post-consumption .
Case Study 2: Behavioral Effects in Animal Models
In animal studies, exposure to this compound resulted in significant behavioral changes consistent with cannabinoid receptor activation. Observed effects included decreased body temperature and signs of catalepsy .
特性
IUPAC Name |
(6-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(21-10-5-6-12-24(21)26)25(27)22-11-8-9-19-16-18(2)13-14-20(19)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZBPEQODUAQNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017311 |
Source


|
| Record name | JWH-122 6-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-68-5 |
Source


|
| Record name | JWH-122 6-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













